molecular formula C8H9N3O3 B8771467 n-Methyl-n-(5-nitropyridin-2-yl)acetamide CAS No. 115474-11-8

n-Methyl-n-(5-nitropyridin-2-yl)acetamide

Cat. No. B8771467
CAS RN: 115474-11-8
M. Wt: 195.18 g/mol
InChI Key: AGHSHBCYCPATDY-UHFFFAOYSA-N
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Description

N-Methyl-n-(5-nitropyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C8H9N3O3 and its molecular weight is 195.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-Methyl-n-(5-nitropyridin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Methyl-n-(5-nitropyridin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

115474-11-8

Product Name

n-Methyl-n-(5-nitropyridin-2-yl)acetamide

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

N-methyl-N-(5-nitropyridin-2-yl)acetamide

InChI

InChI=1S/C8H9N3O3/c1-6(12)10(2)8-4-3-7(5-9-8)11(13)14/h3-5H,1-2H3

InChI Key

AGHSHBCYCPATDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromo-5-nitro-pyridine (4 g, 19.7 mmol) and methylamine (2 M in THF, 15 mL, 30 mmol) in methylene chloride (40 mL) was heated at 50 degrees overnight. After cooling to room temperature, the reaction mixture was concentrated to give methyl-(5-nitro-pyridin-2-yl)-amine that was used in the following step without purification. Acetic anhydride (9.3 mL, 98.5 mmol) was added to the solution of methyl-(5-nitro-pyridin-2-yl)-amine (3.01 g, 19.7 mmol), pyridine (24 mL, 197 mmol), and a catalytic amount of 4-dimethylamino-pyridine (DMAP) in methylene chloride (40 mL). The resulted mixture was heated at 90 degrees for overnight. After the reaction was complete, solvent was removed, and then ethyl acetate was added. The ethyl acetate solution was extracted three times with water. Organic layers were combined, washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck silica gel 60, 230-400 mesh, 50% ethyl acetate in hexane for 20 min) gave N-methyl-N-(5-nitro-pyridin-2-yl)-acetamide.
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

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